(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
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Overview
Description
(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, which is known for its efficiency in creating complex polycyclic structures . The reaction conditions often involve the use of transition metal catalysts such as cobalt, nickel, or rhodium, along with chiral ligands to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium salts, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine
In medicine, this compound is explored for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include dichloroanilines and bipyridyl derivatives, which share structural features with (6Z)-2-Cyclohexyl-6-[(2-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one .
Uniqueness
What sets this compound apart is its unique combination of a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-amino-2-cyclohexyl-6-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-26-14-9-5-8-12(15(14)24)10-13-16(20)23-19(21-17(13)25)27-18(22-23)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7,20H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOOFZYBKDPPW-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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